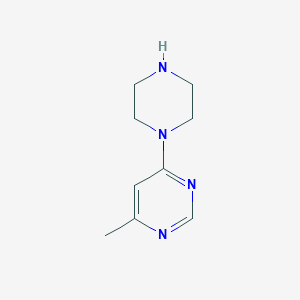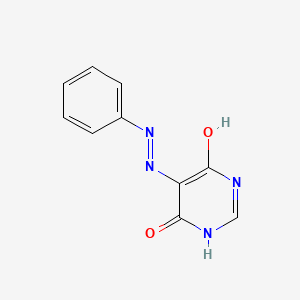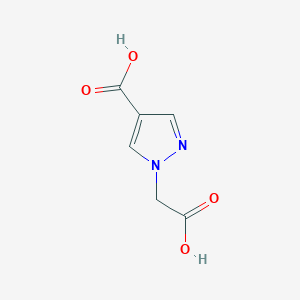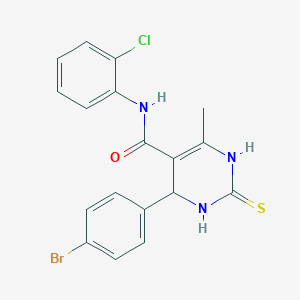![molecular formula C12H20N2O B2927036 N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide CAS No. 1341421-27-9](/img/structure/B2927036.png)
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide, also known as CM-157, is a novel compound that has recently gained attention in the field of neuroscience. CM-157 is a selective and potent agonist of the sigma-2 receptor, which is a protein that is found in high concentrations in the central nervous system.
作用機序
The sigma-2 receptor is a protein that is involved in a variety of cellular processes, including cell proliferation, apoptosis, and intracellular signaling. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is a selective and potent agonist of the sigma-2 receptor, and has been shown to modulate the activity of several signaling pathways in the brain. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has also been shown to increase the expression of several neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has been shown to have several biochemical and physiological effects in animal models. Studies have shown that N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide can increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has also been shown to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).
実験室実験の利点と制限
One advantage of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is its selectivity and potency as an agonist of the sigma-2 receptor. This allows for more precise targeting of the receptor and reduces the likelihood of off-target effects. However, one limitation of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is its complex synthesis method, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for research on N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide. One area of interest is the potential therapeutic applications of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide for neurological disorders, such as Alzheimer's disease and traumatic brain injury. Another area of interest is the mechanism of action of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide, and how it modulates the activity of the sigma-2 receptor and other signaling pathways in the brain. Additionally, there is interest in developing more efficient synthesis methods for N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide, which could facilitate its use as a research tool and potential therapeutic agent.
合成法
The synthesis of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is a multi-step process that involves the use of several chemical reagents and techniques. The first step involves the synthesis of a key intermediate, which is then converted into the final product through a series of chemical reactions. The synthesis of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has been studied extensively in vitro and in vivo, and has shown promise as a potential therapeutic agent for a variety of neurological disorders. Studies have shown that N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has neuroprotective and neurorestorative properties, and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
特性
IUPAC Name |
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-11(14-8-9-1-2-9)10-7-12(10)3-5-13-6-4-12/h9-10,13H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXULJQXCQLOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CC23CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dispiro[2.0.34.13]octan-6-amine](/img/structure/B2926953.png)


![4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid](/img/structure/B2926960.png)

![1-(benzo[d]isoxazol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2926964.png)
![N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B2926965.png)

![2-(4-fluorophenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2926968.png)



![N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2926974.png)
![1-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2926975.png)